![molecular formula C17H17NO2 B2595821 N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide CAS No. 2109146-04-3](/img/structure/B2595821.png)
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide, also known as HPPPEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 291.38 g/mol.
Mechanism of Action
The exact mechanism of action of N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers. N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. However, one of the limitations of using N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions for research on N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide-based therapeutics for the treatment of neurodegenerative disorders. Another area of research is the optimization of N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide synthesis methods to improve its potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide and its potential applications in other diseases.
Synthesis Methods
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-phenylbenzaldehyde with 2-aminoethanol to form 2-(4-phenylphenyl)ethanol. This intermediate is then reacted with acryloyl chloride to form N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide.
Scientific Research Applications
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide has also been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-17(20)18-12-16(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11,16,19H,1,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFKQKZYVMGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide |
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